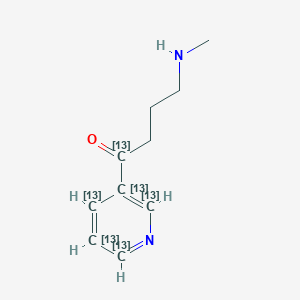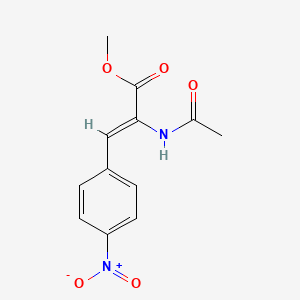
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone, also known as Acetyl-L-cysteine (ALC), is a naturally occurring amino acid derivative that has been widely studied due to its numerous potential applications in biochemistry and physiology. ALC is a widely used supplement that is believed to have antioxidant, anti-inflammatory, and anti-aging properties. It is also believed to have potential therapeutic benefits for a range of conditions, including chronic bronchitis, bronchial asthma, and cystic fibrosis.
Wissenschaftliche Forschungsanwendungen
Biomarker Development
- Biomarker for 1-Chloro-2-hydroxy-3-butene Exposure : A study developed an isotope dilution LC/ESI-MS-MS method to quantify urinary metabolites, including 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone, as biomarkers of 1-chloro-2-hydroxy-3-butene (CHB) exposure in mice and rats. This method demonstrated that CHB could be in vivo biotransformed into these metabolites, highlighting their potential use as practical biomarkers for CHB exposure (Wu et al., 2019).
Chemical and Enzymatic Synthesis
Enzymatic Synthesis of Acetoin : Research involving engineered Bacillus subtilis demonstrated efficient conversion of 2,3-butanediol to acetoin using a whole-cell biocatalyst. This enzymatic process involved NADH oxidase and 2,3-butanediol dehydrogenase, offering an environmentally friendly and high-yielding method for acetoin production (Bao et al., 2014).
Synthesis of Enantiopure Acetoin : A study described the enzymatic synthesis of the α-hydroxy ketone (R)-acetoin from meso-2,3-butanediol using a (S)-selective alcohol dehydrogenase. This process highlighted the significance of nicotinamide adenine dinucleotide regeneration in the oxidative route for producing enantiopure acetoin (Kochius et al., 2014).
Metabolite Identification and Characterization
Urinary Metabolite Identification : In a study identifying urinary metabolites of butadiene, N-acetyl-S-(1-(hydroxymethyl)-2-propenyl)-L-cysteine, a metabolite related to this compound, was characterized. This research provided insights into the metabolic pathways of butadiene and its potential health impacts (Nauhaus et al., 1996).
Acetoin Synthesis via Thermophilic Cell-Free Cascade Enzymatic Reaction : A study demonstrated the synthesis of acetoin from pyruvate using a cell-free enzyme-catalyzed system at improved temperatures. This process employed thermostable enzymes and optimized conditions for efficient acetoin production (Jia et al., 2017).
Wirkmechanismus
Target of Action
Like many pharmaceutical drugs, it likely interacts with specific receptors or enzymes in the body .
Mode of Action
Generally, drugs attach to the binding site of their target, either stimulating (as an agonist) or blocking (as an antagonist) the receptor, initiating or inhibiting the receptor’s dedicated action .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone involves the acetylation of N-acetyl-L-cysteine followed by the condensation of the resulting product with 2-butanone.", "Starting Materials": [ "N-acetyl-L-cysteine", "Acetic anhydride", "Sodium acetate", "2-butanone", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve N-acetyl-L-cysteine (1.0 g) in methanol (10 mL) and add hydrochloric acid (1 mL). Stir the mixture for 30 minutes at room temperature.", "Step 2: Add sodium hydroxide (1 M) dropwise until the pH of the solution reaches 8-9.", "Step 3: Add acetic anhydride (1.5 mL) dropwise to the solution while stirring. Continue stirring for 1 hour at room temperature.", "Step 4: Add sodium acetate (1.0 g) to the solution and stir for an additional 30 minutes.", "Step 5: Extract the product with diethyl ether (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in 2-butanone (10 mL) and add sodium hydroxide (1 M) dropwise until the pH of the solution reaches 8-9.", "Step 8: Heat the solution to reflux for 1 hour.", "Step 9: Cool the solution to room temperature and extract the product with diethyl ether (3 x 10 mL).", "Step 10: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product." ] } | |
CAS-Nummer |
144889-52-1 |
Molekularformel |
C11H17NO6S |
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H17NO6S/c1-7(13)12-10(11(16)17)6-19-4-3-9(15)5-18-8(2)14/h10H,3-6H2,1-2H3,(H,12,13)(H,16,17)/t10-/m1/s1 |
InChI-Schlüssel |
AGVNXPWJROBNQY-SNVBAGLBSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CSCCC(=O)COC(=O)C)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCCC(=O)COC(=O)C)C(=O)O |
Synonyme |
N-Acetyl-S-[4-(acetyloxy)-3-oxobutyl]-L-cysteine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)
